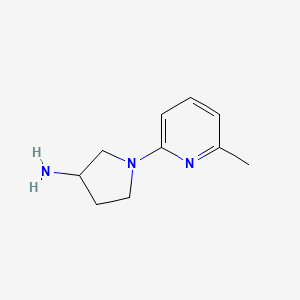
2-Amino-N-methyl-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-methyl-2-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, featuring an amino group, a methyl group, and a 3-methylphenyl group attached to the acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-methyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamide compounds.
Applications De Recherche Scientifique
2-Amino-N-methyl-2-(3-methylphenyl)acetamide has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-N-methyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a transient directing group in Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes, facilitating the formation of desired products . The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methylphenyl)acetamide: Similar in structure but lacks the amino group.
N-(3-methylphenyl)acetamide: Similar but with different substitution patterns.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Contains an indole moiety, making it structurally distinct but functionally similar in some reactions.
Uniqueness
2-Amino-N-methyl-2-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a transient directing group in specific reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-amino-N-methyl-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(6-7)9(11)10(13)12-2/h3-6,9H,11H2,1-2H3,(H,12,13) |
Clé InChI |
OGGLHRXARHYSLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)






